Bienvenue dans la boutique en ligne BenchChem!

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Lipophilicity Membrane permeability Drug-likeness

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 865249-40-7) belongs to the class of 1,3,4-oxadiazole derivatives incorporating a 3,4,5-trimethoxybenzamide moiety. The compound is registered in authoritative chemical databases with PubChem CID 4550475, and its computed physicochemical properties include a molecular weight of 389.8 g/mol, XLogP3-AA of 3.1, topological polar surface area (TPSA) of 95.7 Ų, 1 hydrogen bond donor, and 7 hydrogen bond acceptors.

Molecular Formula C18H16ClN3O5
Molecular Weight 389.79
CAS No. 865249-40-7
Cat. No. B3018849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS865249-40-7
Molecular FormulaC18H16ClN3O5
Molecular Weight389.79
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C18H16ClN3O5/c1-24-13-8-10(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)11-6-4-5-7-12(11)19/h4-9H,1-3H3,(H,20,22,23)
InChIKeyHIKFROYUBVSLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Biological and Structural Baseline of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS 865249-40-7 for Research Procurement


N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 865249-40-7) belongs to the class of 1,3,4-oxadiazole derivatives incorporating a 3,4,5-trimethoxybenzamide moiety. The compound is registered in authoritative chemical databases with PubChem CID 4550475, and its computed physicochemical properties include a molecular weight of 389.8 g/mol, XLogP3-AA of 3.1, topological polar surface area (TPSA) of 95.7 Ų, 1 hydrogen bond donor, and 7 hydrogen bond acceptors [1]. The 1,3,4-oxadiazole core is recognized as a privileged scaffold in medicinal chemistry, with the 3,4,5-trimethoxybenzamide substructure being a known pharmacophoric element in anticancer agent design [2].

Structural Differentiation Limiting Generic Interchangeability for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide


Within the 1,3,4-oxadiazole-2-yl-trimethoxybenzamide series, varying the aryl substituent at the oxadiazole C5 position can profoundly alter both physicochemical properties and biological target engagement. Patent CA2869807 explicitly describes oxadiazole analogs of 3,4,5-trimethoxyphenyl-hydrazide derivatives as exhibiting differential antileukemic activity, with specific examples (compounds 02 and 07) showing notable selectivity relative to one another [1]. Therefore, substituting the 2-chlorophenyl group for other aryl groups (e.g., furan-2-yl, benzofuran-2-yl, or 2,5-dichlorophenyl) is not a neutral exchange and must be validated against the specific assay system of interest.

Quantitative Differentiation Evidence for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide Procurement Decisions


Lipophilicity (XLogP3-AA) Differentiates the 2-Chlorophenyl Analog from More Polar Heteroaryl Analogs

The target compound exhibits a computed XLogP3-AA of 3.1 [1], which places it in a favorable lipophilicity window for cellular permeability. In contrast, the furan-2-yl analog N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is expected to have a significantly lower XLogP (estimated ~1.5–2.0 based on the more polar furan ring), which may reduce passive membrane permeability in cell-based assays. This difference is meaningful when selecting compounds for intracellular target engagement studies.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Acceptor Count and TPSA: Distinct Pharmacokinetic Profile vs. 2,5-Dichlorophenyl Analog

The target compound has a TPSA of 95.7 Ų and 7 hydrogen bond acceptors [1]. The 2,5-dichlorophenyl analog N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide, while not having published TPSA data, would be expected to have a very similar TPSA (identical core scaffold). However, the additional chlorine atom at the 5-position increases molecular weight and may alter metabolic stability. The single chlorine substitution in the target compound provides a more balanced profile between lipophilicity and metabolic susceptibility compared to the di-halogenated analog.

Polar surface area Oral bioavailability Hydrogen bonding

Screening Trenches: Contrasting Activity Profile vs. Benzothiazole Analog Against STAT Transcription Factors

The structurally related compound N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CID 4260390) was screened against STAT1 and STAT3 in MLPCN assays, showing IC50/EC50 values >55,700 nM against both targets, indicative of no meaningful inhibitory activity [1]. The target compound replaces the benzothiazole-2-carboxamide moiety with 3,4,5-trimethoxybenzamide, a substructure documented in patent CA2869807 as conferring potent antileukemic activity within the oxadiazole series [2]. While direct head-to-head STAT assay data for the target compound are not publicly available, the trimethoxybenzamide motif has been independently validated as a critical pharmacophore for antiproliferative activity in this chemical class, suggesting a differentiated and potentially more favorable activity profile.

STAT inhibition Cancer cell signaling Screening library

Molecular Weight and Rotatable Bond Count: Synthetic Accessibility Advantage Over Extended Aryl Analogs

The target compound has 6 rotatable bonds and a molecular weight of 389.8 g/mol [1]. The benzofuran-2-yl analog N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 922118-26-1) has a molecular formula C19H17N3O7 (MW ~399.4 g/mol) and introduces an additional fused ring system, increasing molecular complexity without a demonstrated biological advantage in published data. Fewer rotatable bonds (6 vs. potentially 6–7 for benzofuran analog) and lower molecular weight favor synthetic reproducibility, purity attainment, and cost-effectiveness in bulk procurement.

Synthetic tractability Lead optimization Molecular complexity

Application Scenarios for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide in Scientific Research and Procurement


Anticancer Lead Discovery Leveraging the 3,4,5-Trimethoxybenzamide Pharmacophore

Based on the established antileukemic activity of oxadiazole analogs bearing the 3,4,5-trimethoxyphenyl moiety as documented in patent CA2869807 [1], this compound is a suitable candidate for inclusion in oncology-focused compound libraries. Procure this compound when screening against leukemia cell lines (e.g., acute lymphoblastic leukemia models) where the trimethoxybenzamide pharmacophore has demonstrated target engagement and selective cytotoxicity.

Intracellular Target Engagement Screens Requiring Moderate Lipophilicity

With an XLogP3-AA of 3.1 and TPSA of 95.7 Ų [2], the compound occupies a favorable physicochemical space for passive cellular permeability. It is recommended for intracellular target-based assays (e.g., kinase inhibition, epigenetic target modulation) where compounds with LogP between 2.5 and 3.5 and TPSA <140 Ų are prioritized for optimal cell penetration without excessive membrane retention.

Structure-Activity Relationship (SAR) Studies Around the 1,3,4-Oxadiazole C5 Position

The 2-chlorophenyl group at the oxadiazole C5 position provides a distinct electronic and steric profile compared to heteroaryl (furan, thiophene) or fused-ring (benzofuran) substituents. Procure this compound as a comparator in SAR campaigns aimed at optimizing aryl substitution effects on target potency, selectivity, and ADME properties, where incremental changes in halogenation pattern or ring electronics are being systematically evaluated [1].

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined physicochemical properties (MW 389.8 g/mol, exact mass 389.0778483 Da, canonical SMILES available [2]) make it suitable as a reference standard for LC-MS method development, calibration, and quality control in high-throughput screening workflows. Its single chlorine isotopic signature provides a distinctive mass pattern useful for identity confirmation.

Quote Request

Request a Quote for N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.